4,5-Di-tert-butyl-1H-imidazole
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Overview
Description
4,5-Di-tert-butyl-1H-imidazole is a substituted imidazole compound characterized by the presence of two tert-butyl groups at the 4 and 5 positions of the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di-tert-butyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4,5-Di-tert-butyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Formation of imidazole derivatives with oxidized tert-butyl groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4,5-Di-tert-butyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 4,5-Di-tert-butyl-1H-imidazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of tert-butyl groups can enhance the compound’s stability and binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
- 4-tert-Butyl-1H-imidazole
- 4,5-Dichloroimidazole
- 1-Butylimidazole
- 4-tert-Butyl-1-isopropyl-1H-imidazole-2-thiol
Comparison: 4,5-Di-tert-butyl-1H-imidazole is unique due to the presence of two tert-butyl groups, which confer increased steric hindrance and stability compared to other imidazole derivatives. This structural feature can influence its reactivity, binding properties, and overall chemical behavior .
Properties
Molecular Formula |
C11H20N2 |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4,5-ditert-butyl-1H-imidazole |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)8-9(11(4,5)6)13-7-12-8/h7H,1-6H3,(H,12,13) |
InChI Key |
DGCPANQDUOXNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(C)(C)C |
Origin of Product |
United States |
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